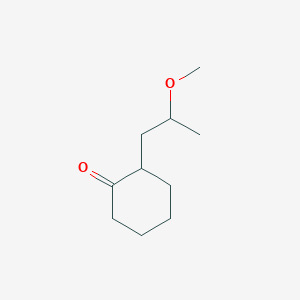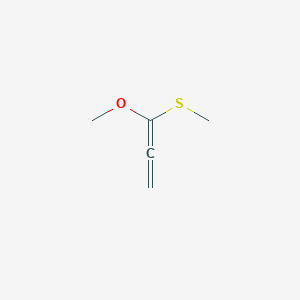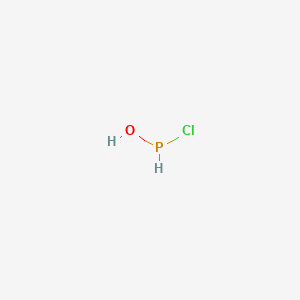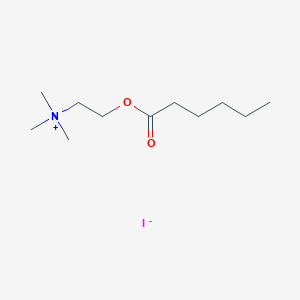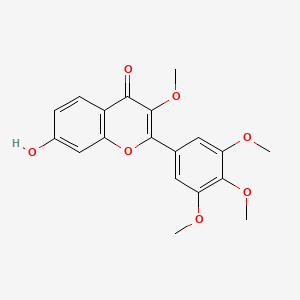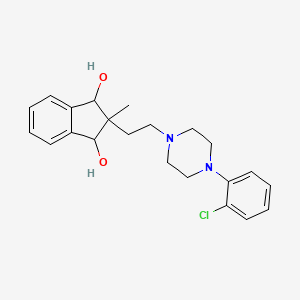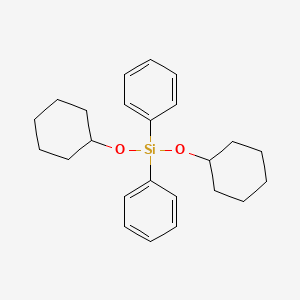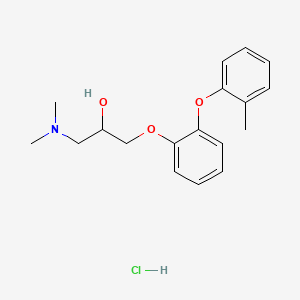
o-(3-Dimethylamino-2-hydroxypropoxy)phenyl o-tolyl ether hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-(3-Dimethylamino-2-hydroxypropoxy)phenyl o-tolyl ether hydrochloride: is a chemical compound that belongs to the class of organic compounds known as phenyl ethers. This compound is characterized by the presence of a dimethylamino group, a hydroxypropoxy group, and a phenyl ether linkage. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of o-(3-Dimethylamino-2-hydroxypropoxy)phenyl o-tolyl ether hydrochloride typically involves the reaction of o-tolyl ether with 3-dimethylamino-2-hydroxypropoxyphenyl under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups can be replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl ethers.
Applications De Recherche Scientifique
Chemistry: The compound is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: In biological research, it is used to study the interactions of phenyl ethers with biological molecules and their potential effects on cellular processes.
Industry: In industrial applications, it is used in the production of specialty chemicals and as a component in various formulations.
Mécanisme D'action
The mechanism of action of o-(3-Dimethylamino-2-hydroxypropoxy)phenyl o-tolyl ether hydrochloride involves its interaction with specific molecular targets. The dimethylamino group and hydroxypropoxy group play crucial roles in its binding to target molecules, influencing their activity and function. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 3-[3-(Dimethylamino)propoxy]phenol hydrochloride
- 1-(Dimethylamino)-3-[2-(2-methylphenoxy)phenoxy]propan-2-ol hydrochloride
Comparison:
- o-(3-Dimethylamino-2-hydroxypropoxy)phenyl o-tolyl ether hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
- Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
26327-66-2 |
|---|---|
Formule moléculaire |
C18H24ClNO3 |
Poids moléculaire |
337.8 g/mol |
Nom IUPAC |
1-(dimethylamino)-3-[2-(2-methylphenoxy)phenoxy]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C18H23NO3.ClH/c1-14-8-4-5-9-16(14)22-18-11-7-6-10-17(18)21-13-15(20)12-19(2)3;/h4-11,15,20H,12-13H2,1-3H3;1H |
Clé InChI |
SYFBNFRHFXKTTP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OC2=CC=CC=C2OCC(CN(C)C)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol](/img/structure/B14703369.png)

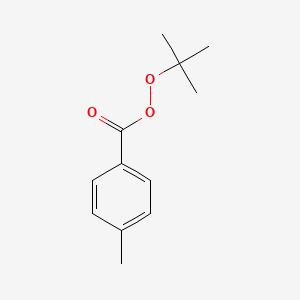
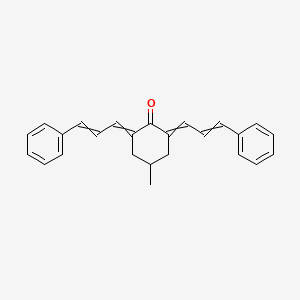
![3-[(Oxan-2-yl)oxy]propane-1,2-diol](/img/structure/B14703390.png)
